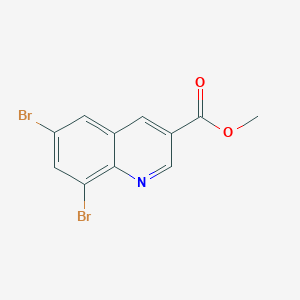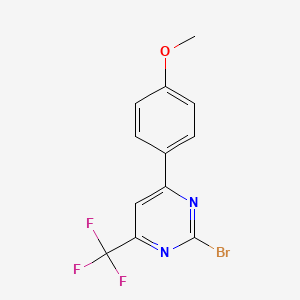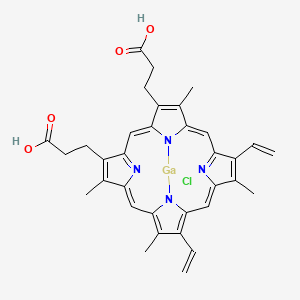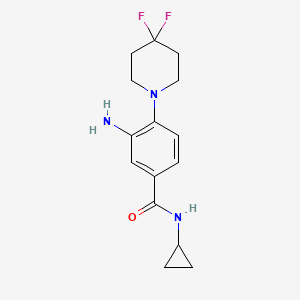![molecular formula C16H18O3 B13717675 Exo-3-(4-methylbenzoyl)-bicyclo[2.2.1]heptane-endo-2-carboxylic acid](/img/structure/B13717675.png)
Exo-3-(4-methylbenzoyl)-bicyclo[2.2.1]heptane-endo-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Exo-3-(4-methylbenzoyl)-bicyclo[221]heptane-endo-2-carboxylic acid is a complex organic compound with a unique bicyclic structure This compound is characterized by the presence of a 4-methylbenzoyl group and a carboxylic acid group attached to a bicyclo[221]heptane framework
准备方法
The synthesis of exo-3-(4-methylbenzoyl)-bicyclo[2.2.1]heptane-endo-2-carboxylic acid involves several steps. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions typically involve elevated temperatures and the use of a solvent such as toluene. After the initial cycloaddition, the resulting product undergoes further functionalization to introduce the 4-methylbenzoyl and carboxylic acid groups. Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production.
化学反应分析
Exo-3-(4-methylbenzoyl)-bicyclo[2.2.1]heptane-endo-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the reduction of the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 4-methylbenzoyl group can be replaced with other functional groups using appropriate nucleophiles.
科学研究应用
Exo-3-(4-methylbenzoyl)-bicyclo[2.2.1]heptane-endo-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, allowing researchers to create more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding due to its unique structure.
Industry: It may be used in the development of new materials with unique properties, such as polymers or coatings.
作用机制
The mechanism of action of exo-3-(4-methylbenzoyl)-bicyclo[2.2.1]heptane-endo-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The presence of the 4-methylbenzoyl and carboxylic acid groups can enhance its binding affinity and specificity.
相似化合物的比较
Exo-3-(4-methylbenzoyl)-bicyclo[2.2.1]heptane-endo-2-carboxylic acid can be compared with other bicyclic compounds such as:
Bicyclo[2.2.1]heptane derivatives: These compounds share the same bicyclic framework but differ in their functional groups, leading to variations in their chemical and biological properties.
4-methylbenzoyl derivatives: Compounds with the 4-methylbenzoyl group but different core structures can have different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups and bicyclic structure, making it a valuable compound for research and development.
属性
分子式 |
C16H18O3 |
|---|---|
分子量 |
258.31 g/mol |
IUPAC 名称 |
(1S,2S,3S,4R)-3-(4-methylbenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C16H18O3/c1-9-2-4-10(5-3-9)15(17)13-11-6-7-12(8-11)14(13)16(18)19/h2-5,11-14H,6-8H2,1H3,(H,18,19)/t11-,12+,13+,14+/m1/s1 |
InChI 键 |
OLIJDVVFIGHTLM-RFGFWPKPSA-N |
手性 SMILES |
CC1=CC=C(C=C1)C(=O)[C@H]2[C@@H]3CC[C@@H](C3)[C@@H]2C(=O)O |
规范 SMILES |
CC1=CC=C(C=C1)C(=O)C2C3CCC(C3)C2C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]benzamide;hydrate;hydrochloride](/img/structure/B13717607.png)


![2-Cyclopropyldibenzo[b,d]furan](/img/structure/B13717625.png)
![2-(4-Chloro-3-ethynylphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B13717634.png)



![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-[4-[(3-propan-2-yl-1H-indol-2-yl)sulfonyl]phenoxy]propan-1-amine;propanedioic acid](/img/structure/B13717656.png)

![N-Isopropyl-3-methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13717665.png)
![5-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3,4-oxadiazol-2(3H)-one](/img/structure/B13717682.png)

